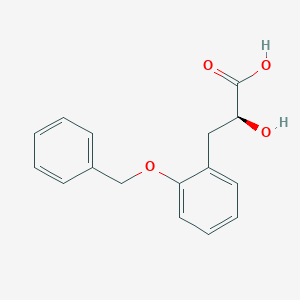
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and a methyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane typically involves the coupling of a trimethylsilylacetylene with a fluoro-methyl-substituted aryl halide. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.
Reduction: The phenylethynyl moiety can be reduced to a phenylethylene or phenylethane.
Substitution: The fluoro and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Formation of (3-Fluoro-5-methyl-phenylethynyl)-hydroxyl-silane.
Reduction: Formation of (3-Fluoro-5-methyl-phenylethylene)-trimethyl-silane or (3-Fluoro-5-methyl-phenylethane)-trimethyl-silane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Exploration in drug discovery and development for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the trimethylsilyl group, which can act as a leaving group or participate in the formation of new bonds. The fluoro and methyl substituents can influence the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- (3-Fluoro-5-methyl-phenylethynyl)-dimethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-triethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-germane
Uniqueness
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is unique due to the combination of its trimethylsilyl group with a fluoro and methyl-substituted phenylethynyl moiety. This structural arrangement imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
属性
分子式 |
C12H15FSi |
|---|---|
分子量 |
206.33 g/mol |
IUPAC 名称 |
2-(3-fluoro-5-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-7-11(9-12(13)8-10)5-6-14(2,3)4/h7-9H,1-4H3 |
InChI 键 |
FOEDFSYWUOOJAA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)F)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14892318.png)
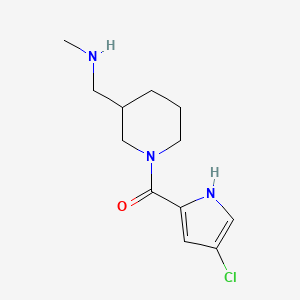
![2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B14892325.png)
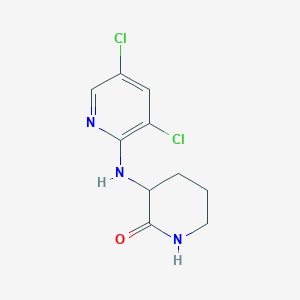
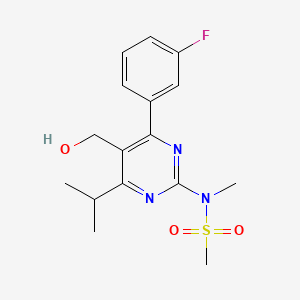
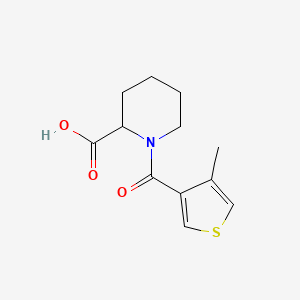
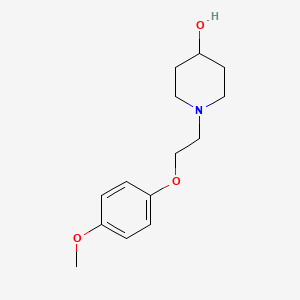
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)


![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
